molecular formula C14H8N2O2 B095331 6H,12H-Indazolo[2,1-a]indazole-6,12-dione CAS No. 18428-89-2

6H,12H-Indazolo[2,1-a]indazole-6,12-dione

Cat. No. B095331
CAS RN: 18428-89-2
M. Wt: 236.22 g/mol
InChI Key: DQNLBWPKWXWODM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6H,12H-Indazolo[2,1-a]indazole-6,12-dione is a heterocyclic organic compound that has gained attention in recent years due to its potential applications in medicinal chemistry. It belongs to the class of indazole derivatives and has a unique structure that makes it a promising candidate for drug development.

Mechanism Of Action

The mechanism of action of 6H,12H-Indazolo[2,1-a]indazole-6,12-dione is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of diseases such as cancer and inflammation.

Biochemical And Physiological Effects

6H,12H-Indazolo[2,1-a]indazole-6,12-dione has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and reduce the activity of certain enzymes and proteins that are involved in the development and progression of diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of 6H,12H-Indazolo[2,1-a]indazole-6,12-dione is its unique structure that makes it a promising candidate for drug development. It has also been reported to have low toxicity and good bioavailability. However, one of the limitations of this compound is its relatively complex synthesis method, which may limit its widespread use in research.

Future Directions

There are several future directions for the research and development of 6H,12H-Indazolo[2,1-a]indazole-6,12-dione. One of the areas of interest is its potential use as a fluorescent probe for imaging applications. It has also been suggested that modifications to the structure of this compound may lead to the development of more potent and selective inhibitors of certain enzymes and proteins that are involved in the development and progression of diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Conclusion:
In conclusion, 6H,12H-Indazolo[2,1-a]indazole-6,12-dione is a promising compound that has gained attention in recent years due to its potential applications in medicinal chemistry. Its unique structure, low toxicity, and good bioavailability make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and potential applications in various fields of research.

Synthesis Methods

The synthesis of 6H,12H-Indazolo[2,1-a]indazole-6,12-dione involves a multi-step process that starts with the reaction of 2-nitrobenzaldehyde with hydrazine hydrate to form 2-hydrazinobenzaldehyde. This intermediate is then reacted with 2-bromoacetophenone to form 2-(1-phenylethylidene) hydrazinecarboxamide. The final step involves the cyclization of this intermediate with phthalic anhydride to form 6H,12H-Indazolo[2,1-a]indazole-6,12-dione.

Scientific Research Applications

6H,12H-Indazolo[2,1-a]indazole-6,12-dione has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and infectious diseases. It has also been studied for its potential use as a fluorescent probe for imaging applications.

properties

CAS RN

18428-89-2

Product Name

6H,12H-Indazolo[2,1-a]indazole-6,12-dione

Molecular Formula

C14H8N2O2

Molecular Weight

236.22 g/mol

IUPAC Name

indazolo[2,1-a]indazole-6,12-dione

InChI

InChI=1S/C14H8N2O2/c17-13-9-5-1-3-7-11(9)15-14(18)10-6-2-4-8-12(10)16(13)15/h1-8H

InChI Key

DQNLBWPKWXWODM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N3N2C(=O)C4=CC=CC=C43

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3N2C(=O)C4=CC=CC=C43

synonyms

6H,12H-Indazolo[2,1-a]indazole-6,12-dione

Origin of Product

United States

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